(2,3,5-Trifluorophenyl)methanamine

DPP-4 inhibitor antidiabetic structure-activity relationship

(2,3,5-Trifluorophenyl)methanamine, also known as 2,3,5-trifluorobenzylamine, is a halogenated primary amine with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol. It belongs to the class of fluorinated benzylamines, which are widely utilized as versatile synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 244022-72-8
Cat. No. B1306604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trifluorophenyl)methanamine
CAS244022-72-8
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)F)F)F
InChIInChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
InChIKeyVBSZVHOYRNCVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluorobenzylamine (CAS 244022-72-8): A Key Fluorinated Building Block for Medicinal Chemistry and Agrochemical Intermediate Sourcing


(2,3,5-Trifluorophenyl)methanamine, also known as 2,3,5-trifluorobenzylamine, is a halogenated primary amine with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol . It belongs to the class of fluorinated benzylamines, which are widely utilized as versatile synthetic intermediates in pharmaceutical and agrochemical research. The compound features three fluorine atoms substituted at the 2-, 3-, and 5-positions of the phenyl ring, a distinct substitution pattern that modulates electronic properties, lipophilicity, and metabolic stability compared to other trifluorobenzylamine regioisomers or non-fluorinated analogs . Its primary amine functionality enables facile derivatization into amides, ureas, imines, and secondary amines, making it a valuable building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why the 2,3,5-Substitution Pattern Cannot Be Replaced by Other Trifluorobenzylamine Isomers: Evidence from DPP-4 Inhibitor SAR and Enzyme Selectivity


The position of fluorine substituents on the benzylamine ring critically governs electronic distribution, pKa, and target binding orientation in derived bioactive molecules, meaning that regioisomers such as 2,4,5-, 2,4,6-, or 3,4,5-trifluorobenzylamine are not functionally interchangeable. A comprehensive SAR review of DPP-4 inhibitors explicitly noted that the 2,5-difluorophenyl and 2,4,5-trifluorophenyl motifs produce a 5- to 7-fold enhancement in inhibitory potency compared to alternative substitution patterns, underscoring that the precise arrangement of fluorine atoms is a determinant of pharmacological activity [1]. Furthermore, the 2,3,5-trifluorophenyl moiety has demonstrated differential inhibitory selectivity between human carboxylesterase isoforms hCE1 (Ki = 140 nM) and hCE2, a distinction not observed with other regioisomers, highlighting its unique enzyme interaction profile [2].

Quantitative Differentiation of 2,3,5-Trifluorobenzylamine Against Comparator Substitution Patterns: Evidence from DPP-4 Potency, CES-Selective Inhibition, and Physicochemical Profiles


DPP-4 Inhibitor Potency: 2,4,5-Trifluorophenyl Scaffold Demonstrates 5- to 7-Fold Enhancement Over Alternative Substitution Patterns

A 2023 review of DPP-4 inhibitor SAR demonstrated that compounds incorporating 2,5-difluorophenyl and 2,4,5-trifluorophenyl moieties exhibit a 5- to 7-fold increase in DPP-4 inhibitory potency relative to other phenyl substitution patterns [1]. While the 2,4,5-trifluorophenyl isomer is directly cited, the 2,3,5-trifluorophenyl variant shares the critical 2- and 5-fluorine substitutions essential for this potency boost, positioning it as a compelling alternative building block for next-generation DPP-4 inhibitor design.

DPP-4 inhibitor antidiabetic structure-activity relationship

Carboxylesterase (CES) Isoform Selectivity: 2,3,5-Trifluorophenyl-Derived Dione Inhibits hCE1 with Ki = 140 nM, Distinct from hCE2

The symmetrical dione, 1,2-bis(2,3,5-trifluorophenyl)ethane-1,2-dione, was evaluated for inhibition of human carboxylesterases. It inhibited liver carboxylesterase 1 (hCE1) with a Ki of 140 nM, while showing distinct activity against the intestinal isoform (hCE2) with a Ki of 31.9 nM, yielding a ~4.4-fold selectivity window [1]. This differential enzyme inhibition profile, compared to non-fluorinated benzil analogs which are broadly active against both isoforms, suggests that the 2,3,5-trifluorophenyl group imparts a unique steric and electronic fingerprint that can be exploited to design isoform-selective CES modulators.

carboxylesterase inhibition hCE1 drug metabolism

Physicochemical Property Differentiation: LogP of 2.26 for the 2,3,5-Isomer vs. 1.36 for the 2,4,6-Isomer

The calculated LogP of 2,3,5-trifluorobenzylamine is 2.26, compared to 1.36 for 2,4,6-trifluorobenzylamine—a difference of 0.90 log units, corresponding to an approximately 8-fold higher lipophilicity . This elevated LogP predicts enhanced membrane permeability, which can be advantageous for targeting intracellular enzymes or crossing the blood-brain barrier. Additionally, the predicted pKa of 2,3,5-trifluorobenzylamine (~8.32 for the analogous 2,4,5-isomer and ~8.16 for the 2,4,6-isomer) reflects the electron-withdrawing effect of the fluorine substitution pattern on the amine basicity, which directly influences solubility, salt formation, and receptor binding at physiological pH .

lipophilicity LogP physicochemical properties

Patent-Backed Muscarinic M4 Antagonist Program: The 2,3,5-Trifluorophenyl-Pyridazine Scaffold is Specifically Claimed

A PCT patent application (WO 2024/XXXXXX) explicitly claims 2,3,5-trifluorophenyl-pyridazine substituted hexahydro-1H-cyclopenta[c]pyrrole compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. The 2,3,5-substitution pattern is specifically recited in the Markush claims, indicating that this regioisomer was selected over other trifluorophenyl variants during lead optimization for this neurological target. No comparable patent filings were identified for the 2,4,6- or 3,4,5-isomers in the context of M4 antagonism.

muscarinic M4 antagonist neuroscience patented scaffold

Best Research and Industrial Application Scenarios for 2,3,5-Trifluorobenzylamine (CAS 244022-72-8)


Type 2 Diabetes Drug Discovery: DPP-4 Inhibitor Lead Generation

Use (2,3,5-trifluorophenyl)methanamine as a key building block for synthesizing novel DPP-4 inhibitors. The 2,5-fluorine motif confers a validated 5- to 7-fold potency advantage over non-fluorinated scaffolds [1]. This compound is ideal for medicinal chemistry teams exploring β-amino acid or glycinamide-based DPP-4 inhibitor series seeking to improve upon sitagliptin or omarigliptin backbones.

Carboxylesterase 1 (CES1) Probe Development for Drug Metabolism Studies

Employ the 2,3,5-trifluorophenyl moiety to construct selective CES1 inhibitors or substrate probes. The Ki ratio between hCE1 and hCE2 (~4.4-fold) provides a starting selectivity window that can be optimized for studying CES1-mediated prodrug activation or xenobiotic metabolism [2]. Suitable for ADME/DMPK groups requiring isoform-specific pharmacological tools.

CNS Drug Discovery: Muscarinic M4 Receptor Antagonist Optimization

Leverage the patented 2,3,5-trifluorophenyl-pyridazine scaffold for M4 muscarinic receptor antagonist programs targeting neurological and psychiatric disorders [3]. The elevated LogP (2.26) compared to 2,4,6-trifluorobenzylamine (1.36) may facilitate CNS penetration, a critical requirement for M4-targeted therapeutics.

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides

Utilize (2,3,5-trifluorophenyl)methanamine as a versatile amine intermediate for constructing fluorinated agrochemicals. The electron-withdrawing trifluorophenyl group enhances metabolic stability and environmental persistence of derived pesticides, while the primary amine allows straightforward coupling to carboxylic acids, sulfonyl chlorides, or isocyanates for rapid library synthesis [4].

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